

# Technical Guide: 4-(2,2,2-Trifluoroacetamido)butanoic Acid

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## Compound of Interest

Compound Name: 4-(2,2,2-Trifluoroacetamido)butanoic acid

Cat. No.: B1296073

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CAS Number: 50632-83-2

This technical guide provides a comprehensive overview of **4-(2,2,2-Trifluoroacetamido)butanoic acid**, a specialized organic compound with applications in research and drug development. The document details its chemical properties, a representative synthesis protocol, and its potential biological significance, particularly in the context of medicinal chemistry.

## Chemical and Physical Properties

**4-(2,2,2-Trifluoroacetamido)butanoic acid**, also known as N-(Trifluoroacetyl)-γ-aminobutyric acid, is a derivative of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the mammalian brain.<sup>[1]</sup> The incorporation of a trifluoroacetamide group significantly influences the molecule's electronic properties, stability, and potential biological interactions.<sup>[1]</sup> It is recognized as a valuable fragment molecule and building block for the synthesis of more complex bioactive compounds in drug discovery programs.<sup>[2]</sup>

Table 1: Physicochemical Data for **4-(2,2,2-Trifluoroacetamido)butanoic Acid**

Property	Value	Source
CAS Number	50632-83-2	[3]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> F <sub>3</sub> NO <sub>3</sub>	[4]
Molecular Weight	199.13 g/mol	[4]
IUPAC Name	4-[(2,2,2-trifluoroacetyl)amino]butanoic acid	[1]
Synonyms	N-(Trifluoroacetyl)-γ-aminobutyric acid, 4-[(trifluoroacetyl)amino]butanoic acid	Chemical Supplier Catalogs
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Data not available	N/A
pKa	Data not available	N/A

## Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **4-(2,2,2-Trifluoroacetamido)butanoic acid** is not readily available in the searched literature, a standard and reliable method would involve the N-acylation of 4-aminobutanoic acid (GABA). The following is a representative experimental protocol based on well-established organic synthesis principles.

Reaction: Acylation of 4-aminobutanoic acid with ethyl trifluoroacetate.

Materials:

- 4-aminobutanoic acid (GABA)
- Ethyl trifluoroacetate
- Triethylamine (or another suitable non-nucleophilic base)

- Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobutanoic acid in the chosen anhydrous solvent.
- **Addition of Base:** Add a slight excess (approximately 1.1 to 1.5 equivalents) of triethylamine to the solution. This will deprotonate the carboxylic acid and neutralize the acid formed during the reaction.
- **Acylation:** Cool the mixture in an ice bath. Slowly add ethyl trifluoroacetate (approximately 1.0 to 1.2 equivalents) to the stirred solution.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
  - Once the reaction is complete, acidify the mixture with 1M HCl to a pH of approximately 2-3.
  - Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x).
  - Combine the organic layers and wash with brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Filter off the drying agent.
- Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography to yield pure **4-(2,2,2-Trifluoroacetamido)butanoic acid**.

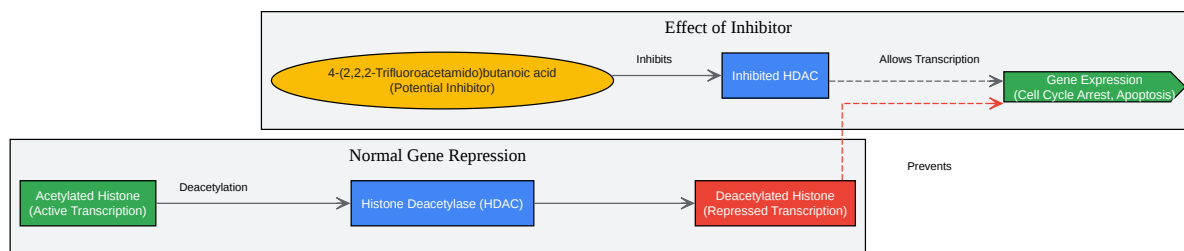
## Biological Activity and Applications

The trifluoromethyl group is a key feature, known to enhance molecular stability and acidity, which can influence reactivity and interactions with biological targets.<sup>[1]</sup> This compound is of interest for its potential applications in medicinal chemistry and as a biochemical probe for studying enzyme inhibition and metabolic pathways.<sup>[1]</sup>

### Potential as a Histone Deacetylase (HDAC) Inhibitor

The parent molecule, butanoic acid (butyrate), is a well-documented inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, butyrate causes hyperacetylation of histones, which results in a more open chromatin structure, allowing for the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis. This mechanism is a key area of research in cancer therapy.

Given the structural similarity of **4-(2,2,2-Trifluoroacetamido)butanoic acid** to butanoic acid, it is plausible that it may also exhibit HDAC inhibitory activity. The trifluoroacetyl group may influence the compound's potency and selectivity for different HDAC isoforms.

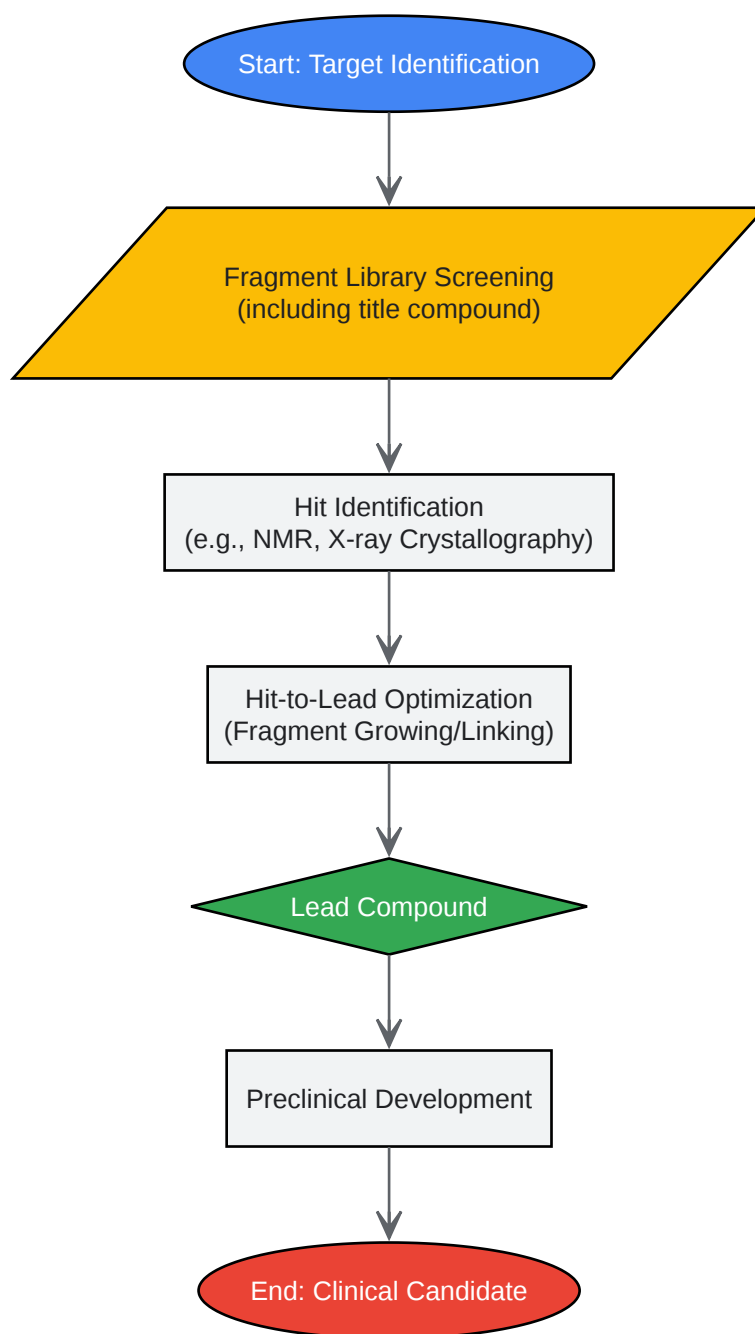


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Caption: Proposed mechanism of HDAC inhibition.

## Application in Fragment-Based Drug Discovery

As a fragment molecule, **4-(2,2,2-Trifluoroacetamido)butanoic acid** can be used in fragment-based drug discovery (FBDD). This approach involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. Hits from this screen can then be optimized and grown into more potent lead compounds. The trifluoromethyl and carboxylic acid moieties of this compound provide distinct interaction points (hydrogen bond donors/acceptors, electrostatic interactions) that can be explored in FBDD campaigns.



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Caption: General workflow for fragment-based drug discovery.

## Spectroscopic Data

At present, public databases do not contain experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **4-(2,2,2-Trifluoroacetamido)butanoic acid**. Researchers are advised to

acquire this data upon synthesis or purchase of the compound for characterization and quality control.

## Conclusion

**4-(2,2,2-Trifluoroacetamido)butanoic acid** is a valuable chemical entity for researchers in medicinal chemistry and drug development. Its structural relationship to the neurotransmitter GABA and the HDAC inhibitor butanoic acid suggests intriguing possibilities for its biological activity. While detailed experimental data is sparse in the public domain, its utility as a synthetic building block and a fragment for screening is well-recognized. Further investigation into its physicochemical and biological properties is warranted to fully explore its potential in therapeutic applications.

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## References

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